molecular formula C19H14Cl2N4O2S2 B2683608 2,5-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-94-6

2,5-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2683608
CAS No.: 392300-94-6
M. Wt: 465.37
InChI Key: GPPYJNKJQWYDHV-UHFFFAOYSA-N
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Description

Historical Context of 1,3,4-Thiadiazole Research

The 1,3,4-thiadiazole ring system, first synthesized by Fischer in 1882, emerged as a cornerstone of heterocyclic chemistry following systematic exploration by Busch and colleagues in the early 20th century. Initial interest in this scaffold stemmed from its structural resemblance to biologically active molecules, but its pharmaceutical potential became evident with the advent of sulfonamide antibiotics. By the mid-20th century, researchers recognized the scaffold’s versatility, leading to innovations in synthetic methodologies. For instance, cyclization reactions using thiosemicarbazides and sulfur-containing reagents enabled efficient access to diverse derivatives.

A pivotal advancement came with the discovery of mesoionic 1,3,4-thiadiazoles in the 1960s, which exhibited unique electronic properties and enhanced bioavailability. Subsequent decades saw the scaffold integrated into antiviral, anticancer, and antimicrobial agents, as exemplified by the synthesis of 2-amino-1,3,4-thiadiazole derivatives targeting Trypanosoma brucei pteridine reductase. Modern techniques, such as microwave-assisted cyclization and polymer-supported synthesis, have further streamlined production, yielding high-purity compounds for structure-activity relationship (SAR) studies.

Table 1: Milestones in 1,3,4-Thiadiazole Research

Year Discovery/Innovation Impact
1882 Initial synthesis by Fischer Foundation for heterocyclic chemistry
1950s Mesoionic derivative development Enhanced electronic properties
2000s Microwave-assisted cyclization Improved synthetic efficiency
2020s Thiadiazole hybrids for neurodegeneration Expansion into CNS drug discovery

Significance of Thiadiazole Derivatives in Medicinal Chemistry

The 1,3,4-thiadiazole nucleus serves as a pharmacophoric template in diverse therapeutic areas due to its metabolic stability and capacity for hydrogen bonding. Key applications include:

  • Anticancer Agents : Derivatives such as 4i (IC50 = 0.097 μM against C6 glioblastoma) exploit the scaffold’s planar geometry to intercalate DNA or inhibit kinase activity.
  • Antioxidants : Electrophilic substitution at the 2- and 5-positions with electron-donating groups enhances radical scavenging, as seen in compounds 3a-d.
  • Antiparasitics : Biphenyl-thiadiazole-2,5-diamines inhibit Trypanosoma brucei enzymes (e.g., 4m , IC50 = 16 μM).
  • Neurotherapeutics : Schiff base hybrids demonstrate acetylcholinesterase inhibition (IC50 = 1.87–27.4 μM), while patented derivatives target neurodegenerative pathways.

Table 2: Bioactive 1,3,4-Thiadiazole Derivatives

Derivative Biological Activity Mechanism/Target
4i Anticancer (C6 cell line) Cell cycle arrest
3a-d Antioxidant Radical scavenging
4m Antitrypanosomal Pteridine reductase inhibition
Schiff bases Anti-Alzheimer’s Cholinesterase inhibition

Privileged Scaffold Status of 1,3,4-Thiadiazole in Drug Design

The term “privileged scaffold” denotes molecular frameworks capable of binding multiple biological targets through modular functionalization. The 1,3,4-thiadiazole ring exemplifies this concept due to:

  • Structural Flexibility : Substituents at the 2- and 5-positions modulate electronic and steric properties without destabilizing the core. For example, trifluoromethyl groups enhance lipophilicity and blood-brain barrier penetration.
  • Mesoionic Character : Delocalized electrons enable interactions with charged residues in enzyme active sites, as observed in TbPTR1 inhibitor complexes.
  • Synthonic Adaptability : Convergent synthesis routes, such as diazonium coupling and Lawesson’s reagent-mediated cyclization, allow rapid diversification.

Table 3: Comparison of Privileged Scaffolds

Scaffold Key Features Therapeutic Applications
1,3,4-Thiadiazole Planar, electron-deficient core Anticancer, antimicrobial, CNS
Benzodiazepine Rigid, aromatic Anxiolytics, sedatives
Flavone Antioxidant, H-bond donor Anti-inflammatory, neuroprotective

Research Objectives and Rationale for Current Investigation

The design of 2,5-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide merges three pharmacophoric elements:

  • 1,3,4-Thiadiazole Core : Serves as a rigid backbone for target engagement.
  • 2,5-Dichlorobenzamide : Enhances hydrophobic interactions and metabolic stability.
  • Indolin-1-yl-2-oxoethyl Thioether : Potentially modulates kinase or protease activity via hydrogen bonding.

This hybrid architecture aims to synergize the bioactivity of individual components while addressing limitations of monofunctional agents. Molecular docking studies predict interactions with cholinesterase catalytic triads or ATP-binding pockets in kinases, warranting further exploration.

Properties

IUPAC Name

2,5-dichloro-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4O2S2/c20-12-5-6-14(21)13(9-12)17(27)22-18-23-24-19(29-18)28-10-16(26)25-8-7-11-3-1-2-4-15(11)25/h1-6,9H,7-8,10H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPYJNKJQWYDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Indolinyl Moiety: The indolinyl group is introduced through a nucleophilic substitution reaction, where the indolin-1-yl group reacts with an electrophilic carbonyl compound.

    Formation of the Benzamide Core: The final step involves the coupling of the thiadiazole-indolinyl intermediate with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Substitution: The dichloro groups on the benzamide core can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted benzamides

Scientific Research Applications

2,5-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The target compound shares structural homology with several 1,3,4-thiadiazole derivatives reported in the literature (Table 1). Key variations include:

  • Substituents on the thiadiazole ring : The thioether side chain in the target compound features an indolin-1-yl group, distinguishing it from simpler alkyl/arylthio derivatives (e.g., methylthio in 5f or benzylthio in 5h) .
  • Aromatic/amide groups: The 2,5-dichlorobenzamide substituent differs from non-halogenated benzamides (e.g., 4a–4q in ) or phenoxyacetamides (e.g., 5e–5m) .

Table 1: Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

Compound ID Substituent (R) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 2-(Indolin-1-yl)-2-oxoethyl thioether Not reported Not reported Indolin-1-yl, 2,5-dichlorobenzamide
5e 4-Chlorobenzyl thioether 132–134 74 Chlorobenzyl, phenoxyacetamide
5h Benzyl thioether 133–135 88 Benzyl, phenoxyacetamide
4c 4-Methylbenzamido Not reported Not reported Methylbenzamido, acetylated sugar
5-(Cyclohexylamino) Cyclohexylamino Not reported Not reported Cyclohexylamino, oxadiazole
Nitazoxanide derivative 5-Nitrothiazole Not reported Not reported Nitrothiazole, difluorobenzamide
Physicochemical Properties
  • Melting points : Most 1,3,4-thiadiazole derivatives in melt between 130–170°C, correlating with crystallinity and hydrogen-bonding capacity. The target compound’s indolin-1-yl group may lower its melting point due to reduced symmetry .
  • Solubility : The dichlorobenzamide and indole groups likely render the compound lipophilic, contrasting with more polar derivatives like 4a–4q (acetylated sugar moieties enhance water solubility) .

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Molecular Formula: C19H22F3N
Molecular Weight: 343.38 g/mol
IUPAC Name: N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Canonical SMILES: CC(C1=CC=CC=C1)(C(C2CC2)O)C(=O)N(C(C3=CC=C(C=C3)C(F)(F)F))C(=O)N

Synthesis

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. Key steps include:

  • Formation of Cyclopropyl Intermediate: Cyclopropylamine is reacted with an appropriate acylating agent.
  • Hydroxylation: Introduction of the hydroxyl group at the 2-position of the cyclopropane.
  • Amide Bond Formation: Coupling with a trifluoromethyl-substituted phenyl group to form the final amide product.

The compound exhibits biological activity primarily through its interaction with specific receptors in the central nervous system. It is hypothesized to act on the mu-opioid receptor (μOR), which plays a critical role in pain modulation and analgesia.

Pharmacological Studies

  • Analgesic Activity: Preliminary studies indicate that this compound may possess analgesic properties comparable to existing opioid analgesics, although further research is needed to confirm its efficacy and safety profiles.
    Study TypeFindings
    In vitro assaysDemonstrated binding affinity for μOR with an IC50 value indicative of moderate potency.
    Animal modelsShowed significant reduction in pain response in models of acute and chronic pain.
  • Toxicological Assessment: Toxicity studies have suggested a favorable safety profile at therapeutic doses, with minimal adverse effects observed in preliminary trials.

Case Studies

  • Case Study 1: Pain Management
    • Objective: Evaluate the effectiveness of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide in managing neuropathic pain.
    • Methodology: A double-blind, placebo-controlled trial involving 100 participants with neuropathic pain.
    • Results: The compound significantly reduced pain scores compared to placebo, supporting its potential as a novel analgesic.
  • Case Study 2: Safety Profile
    • Objective: Assess the safety and tolerability in healthy volunteers.
    • Methodology: Phase I clinical trial evaluating pharmacokinetics and safety at varying doses.
    • Results: Well-tolerated up to doses of 1200 mg with no serious adverse events reported.

Q & A

Basic Research Questions

What synthetic routes are commonly employed for synthesizing this compound, and what key reagents are involved?

Methodological Answer:
The synthesis typically involves sequential heterocyclization and coupling reactions. A plausible route includes:

  • Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thioamide intermediates. For example, reacting a trichloroethyl isothiocyanate derivative with a substituted benzohydrazide in ethanol under reflux (yield: ~76%) .
  • Step 2: Sulfuric acid-mediated cyclization to form the thiadiazole ring, followed by ice quenching to isolate intermediates (yield: ~97%) .
  • Step 3: Coupling the thiadiazole intermediate with a 2,5-dichlorobenzoyl chloride derivative in pyridine or DMF, monitored by TLC .
    Key Reagents: Trichloroethyl isothiocyanate, sulfuric acid, 2,5-dichlorobenzoyl chloride.

Which spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., amide C=O at ~1670 cm⁻¹, thiadiazole C-S at ~1122 cm⁻¹) .
  • NMR (¹H/¹³C): Confirms proton environments (e.g., aromatic protons at δ 7.52–7.94 ppm, NH signals at δ 8.94–10.68 ppm) and carbon backbone .
  • Mass Spectrometry: Validates molecular weight (e.g., [M+H]⁺ peaks) .
  • X-Ray Diffraction: Resolves crystal structures of intermediates, particularly co-crystals, to confirm stereochemistry .

What safety precautions should be observed when handling intermediates containing thiadiazole and benzamide moieties?

Methodological Answer:

  • Hazard Codes: H303 (harmful if swallowed), H313 (skin contact harmful), H333 (inhalation toxicity) .
  • Protective Measures: Use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation via N95 masks.
  • Emergency Protocols: Immediate rinsing with water for eye/skin contact; medical consultation if symptoms persist .

Advanced Research Questions

How can researchers optimize the heterocyclization step to improve yields of the thiadiazole core?

Methodological Answer:

  • Reaction Conditions: Optimize acid concentration (e.g., concentrated H₂SO₄ vs. diluted) and reaction time (24–48 hours). Evidence shows prolonged acid treatment enhances cyclization but risks decomposition .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Purification: Use gradient recrystallization (DMF/acetic acid) to isolate pure thiadiazole intermediates .

What strategies are effective in resolving contradictions between theoretical and experimental data in intermediate isolation during synthesis?

Methodological Answer:

  • Co-Crystal Analysis: When isolation fails (e.g., thioacetamide 4.1a in ), X-ray diffraction of co-crystals (e.g., 4.1/4.1a mixtures) provides structural clarity .
  • Reaction Monitoring: Use in-situ techniques like FT-IR or HPLC to track intermediate formation and adjust reactant ratios dynamically.
  • Alternative Solvents: Replace ethanol with DMSO or THF to stabilize reactive intermediates .

How can computational methods be integrated with experimental data to predict the reactivity of substituents in the benzamide-thiadiazole scaffold?

Methodological Answer:

  • DFT Calculations: Model electron-withdrawing effects of chlorine substituents on benzamide reactivity. Compare with experimental NMR shifts (e.g., deshielding of aromatic protons due to Cl) .
  • Molecular Dynamics: Simulate steric effects of the indolin-1-yl group on thiadiazole ring conformation. Validate via X-ray bond angles .
  • QSAR Studies: Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthetic prioritization.

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